5-Methyl-2-thienyl-(2-naphthyl)methanol
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Overview
Description
5-Methyl-2-thienyl-(2-naphthyl)methanol is an organic compound with the molecular formula C16H14OS It is characterized by the presence of a thienyl group (a sulfur-containing five-membered ring) and a naphthyl group (a fused pair of benzene rings) connected through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thienyl-(2-naphthyl)methanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 2-naphthylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of a Grignard intermediate, which subsequently undergoes nucleophilic addition to the aldehyde group, yielding the desired product after hydrolysis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-thienyl-(2-naphthyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-thienyl-(2-naphthyl)ketone or aldehyde.
Reduction: Formation of 5-Methyl-2-thienyl-(2-naphthyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-2-thienyl-(2-naphthyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-thienyl-(2-naphthyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The compound’s anti-inflammatory effects could be related to the modulation of inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Thienyl-(2-naphthyl)methanol: Lacks the methyl group on the thienyl ring.
5-Methyl-2-thienyl-(1-naphthyl)methanol: Has the naphthyl group attached at a different position.
5-Methyl-2-thienyl-(2-phenyl)methanol: Contains a phenyl group instead of a naphthyl group.
Uniqueness
5-Methyl-2-thienyl-(2-naphthyl)methanol is unique due to the specific positioning of the methyl group on the thienyl ring and the naphthyl group. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-naphthalen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-11-6-9-15(18-11)16(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-10,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLNFYKXSHZZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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